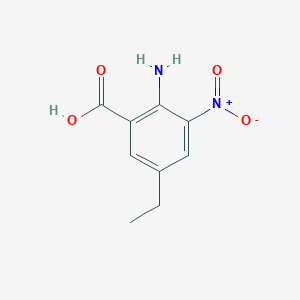

2-amino-5-ethyl-3-nitrobenzoic acid

Description

Properties

IUPAC Name |

2-amino-5-ethyl-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-5-3-6(9(12)13)8(10)7(4-5)11(14)15/h3-4H,2,10H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWUPVLTCADCTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)[N+](=O)[O-])N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-ethyl-3-nitrobenzoic acid can be achieved through several methods. One common approach involves the nitration of 2-amino-5-ethylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.

Another method involves the direct nitration of 5-ethyl-2-nitrobenzoic acid, followed by the reduction of the nitro group to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 2-amino-5-ethyl-3-nitrobenzoic acid may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve recrystallization or chromatographic techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-ethyl-3-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation: The ethyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Common Reagents and Conditions

Reduction: Iron powder and hydrochloric acid, or catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Reduction: 2-amino-5-ethylbenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 2-amino-5-carboxy-3-nitrobenzoic acid.

Scientific Research Applications

2-amino-5-ethyl-3-nitrobenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-5-ethyl-3-nitrobenzoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can affect enzyme activity and cellular processes, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Positioning and Functional Group Effects

The biological and chemical properties of nitrobenzoic acid derivatives are highly sensitive to substituent type and position. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons

Key Observations:

- Ethyl vs.

- Nitro Group Position: Moving the nitro group from position 3 (target compound) to 2 (as in 5-(Diethylamino)-2-nitrobenzoic acid) alters electronic distribution, affecting reactivity in electrophilic substitutions .

- Halogen vs. Alkyl Substituents : Bromine in 2-Bromo-5-nitrobenzoic acid facilitates nucleophilic displacement, whereas the ethyl group in the target compound may favor steric hindrance or radical-based reactions .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-amino-5-ethyl-3-nitrobenzoic acid, and how can regioselectivity challenges be addressed?

- Methodological Answer : Nitrobenzoic acid derivatives are typically synthesized via nitration of substituted benzoic acids or reduction of nitro intermediates. For 2-amino-5-ethyl-3-nitrobenzoic acid, a plausible route involves:

Nitration : Introduce the nitro group at the meta position relative to the carboxylic acid group, leveraging steric and electronic directing effects of substituents.

Amination : Use reductive amination or nucleophilic substitution to introduce the amino group at the ortho position.

Challenges include avoiding over-nitration and ensuring regioselectivity. Computational tools like AI-driven retrosynthesis analysis (e.g., Template_relevance Reaxys) can predict viable pathways and optimize reaction conditions .

- Purification : Column chromatography or recrystallization (using polar aprotic solvents) is recommended, guided by solubility data from analogs like 5-nitro-2-[(3-phenylpropyl)amino]benzoic acid .

Q. Which spectroscopic techniques are most effective for characterizing 2-amino-5-ethyl-3-nitrobenzoic acid, and how should conflicting data be resolved?

- Methodological Answer :

- 1H/13C NMR : Identify substituent positions via coupling patterns (e.g., nitro groups deshield adjacent protons). Compare with structurally similar compounds like 2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzoic acid .

- IR Spectroscopy : Confirm carboxylic acid (1700–1725 cm⁻¹) and nitro (1520–1560 cm⁻¹) functional groups.

- Mass Spectrometry : Use high-resolution MS to validate molecular ion peaks and fragmentation patterns.

- Data Contradictions : Cross-validate with X-ray crystallography (if crystals are obtainable) or computational simulations (DFT-based NMR shift predictions) .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELXL) resolve structural ambiguities in derivatives of 2-amino-5-ethyl-3-nitrobenzoic acid?

- Methodological Answer :

- Structure Refinement : Use SHELXL for high-resolution refinement, particularly for anisotropic displacement parameters. The program’s robustness in handling twinned data or partial occupancy makes it suitable for nitro-containing compounds .

- Challenges : Address hydrogen bonding ambiguities (e.g., amino-carboxylic acid interactions) by refining hydrogen atom positions with distance restraints. Compare with databases like the Cambridge Structural Database for nitrobenzoic acid motifs.

- Validation : Employ tools like PLATON or WinGX for geometry checks and intermolecular interaction analysis .

Q. What computational strategies can predict the reactivity of 2-amino-5-ethyl-3-nitrobenzoic acid in novel synthetic pathways?

- Methodological Answer :

- Reactivity Modeling : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect can be quantified to anticipate regioselectivity in substitution reactions.

- Retrosynthesis Tools : Leverage AI platforms (e.g., Reaxys or Pistachio) trained on databases of nitroaromatic reactions. These tools can propose one-step syntheses or identify compatible catalysts .

Q. How should researchers handle discrepancies between experimental and computational data for nitrobenzoic acid derivatives?

- Methodological Answer :

- Root-Cause Analysis :

Experimental Errors : Verify purity (HPLC, melting point) and solvent effects (e.g., DMSO-induced shifts in NMR).

Computational Limitations : Assess basis set adequacy (e.g., B3LYP/6-311+G(d,p)) and solvent models (PCM vs. SMD).

- Case Study : If calculated NMR shifts deviate from observed data (e.g., amino proton environments), re-optimize the molecular geometry or consider tautomeric forms .

Safety and Handling

Q. What safety protocols are critical when handling nitrobenzoic acid derivatives like 2-amino-5-ethyl-3-nitrobenzoic acid?

- Methodological Answer :

- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if airborne particles are generated .

- Storage : Store in airtight containers away from oxidizers (e.g., peroxides) to prevent hazardous reactions. Refer to safety data sheets for sodium salts of nitrobenzoic acids as analogs .

Data Compilation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.